Product packaging for Zinc formaldehyde sulfoxylate(Cat. No.:CAS No. 24887-06-7)

Zinc formaldehyde sulfoxylate

Cat. No.: B1582065
CAS No.: 24887-06-7
M. Wt: 255.6 g/mol
InChI Key: CAAIULQYGCAMCD-UHFFFAOYSA-L
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Description

Overview of the Chemical Compound's Significance in Modern Industrial Chemistry

Zinc formaldehyde (B43269) sulfoxylate (B1233899) holds considerable significance in various industrial sectors due to its potent reducing properties. highmountainco.comreade.combagmull.com Its primary application is in the textile industry, where it serves as a stripping and discharging agent for fabrics like cotton, polyester, and nylon. atamanchemicals.comchemicalbook.comhighmountainco.com In discharge printing on cotton and knits, it provides a strong reducing action that allows for excellent print definition. atamanchemicals.com The compound is also valued as a bleaching agent for natural fibers such as cotton, silk, and wool, enhancing whiteness without compromising the integrity of the fibers, as it operates effectively at lower temperatures (50–80°C). highmountainco.combagmull.com

Beyond textiles, zinc formaldehyde sulfoxylate is utilized as a redox catalyst in the emulsion polymerization of polymers like ethylene (B1197577) vinyl acetate (B1210297) (EVA), which are used in adhesives. atamanchemicals.comhighmountainco.com It also finds application in the paper industry for stabilizing color and in chemical synthesis as a reducing agent. guidechem.comhighmountainco.com The compound's ability to act as a stabilizing agent for hydrogen peroxide solutions and to neutralize residual chlorine further broadens its industrial utility. bagmull.com

Historical Context of Sulfoxylate Chemistry and Early Developments Leading to this compound

The development of this compound is rooted in the broader history of sulfoxylate chemistry, particularly the synthesis of its sodium salt counterpart, sodium formaldehyde sulfoxylate, commercially known as Rongalite. acs.orgwikipedia.org Early in the 20th century, methods were developed to create stable forms of the sulfoxylate ion for industrial use, primarily for the textile dyeing industry. wikipedia.orgatamanchemicals.com

A 1908 US patent described a process where formaldehyde and sulfur dioxide were reduced with zinc dust to produce a paste containing a zinc formaldehydesulfoxylate, which could then be converted to the sodium salt. acs.org This indicates that the zinc salt was an early intermediate in the production of other sulfoxylate compounds. Subsequent developments aimed to improve the synthesis and purification of these compounds. For instance, a 1935 patent detailed a similar synthesis starting from zinc, sulfur dioxide, and formaldehyde. acs.org

Patents from the mid-20th century specifically address the production of this compound itself. One method describes reacting zinc hydrosulfite with formaldehyde to yield a mixture of this compound and zinc formaldehyde bisulfite, from which the desired product is isolated. google.com Another patent outlines a process for producing this compound from its basic salt by treating it with sulfurous acid. google.com These historical developments highlight the long-standing industrial need for effective and stable reducing agents, a role that this compound has come to fill.

Scope and Research Trajectories within the Academic Study of this compound

Academic research on this compound has focused on understanding its fundamental chemical structure and reactivity. A significant finding in this area is the elucidation of its solid-state structure. researchgate.net Contrary to what its simple name might suggest, this compound exists as a complex three-dimensional polymer. researchgate.net In this polymeric framework, the zinc atoms are octahedrally coordinated by six oxygen atoms from four different hydroxymethanesulfinate groups. researchgate.net This structural complexity, where the hydroxymethanesulfinate ligands act as bridges between zinc centers, is a key area of crystallographic and inorganic chemistry research. researchgate.net

The reactivity of this compound as a reducing agent is another major focus of study. highmountainco.com Research explores its mechanism in various applications, such as how it breaks the bonds in dye molecules during textile discharge printing or facilitates electron transfer as a redox catalyst in polymerization reactions. highmountainco.com Studies also investigate its participation in other reaction types, like substitution reactions, where it can introduce sulfoxylate groups into organic molecules. highmountainco.com The exploration of its potential in other fields, such as in the synthesis of novel drug delivery systems within the pharmaceutical industry, represents an emerging trajectory for academic investigation. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O6S2Zn B1582065 Zinc formaldehyde sulfoxylate CAS No. 24887-06-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24887-06-7

Molecular Formula

C2H6O6S2Zn

Molecular Weight

255.6 g/mol

IUPAC Name

zinc;hydroxymethanesulfinate

InChI

InChI=1S/2CH4O3S.Zn/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2

InChI Key

CAAIULQYGCAMCD-UHFFFAOYSA-L

SMILES

C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2]

Canonical SMILES

C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2]

Other CAS No.

24887-06-7
64641-37-8

physical_description

DryPowde

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Synthesis and Manufacturing Methodologies of Zinc Formaldehyde Sulfoxylate

Conventional Synthetic Routes for Zinc Formaldehyde (B43269) Sulfoxylate (B1233899) Production

Traditional methods for producing zinc formaldehyde sulfoxylate are well-established and typically involve multi-step chemical reactions. These routes prioritize yield and purity based on established industrial infrastructure.

A primary conventional method for manufacturing anhydrous this compound begins with zinc dust. google.com The process involves suspending zinc dust in water and reacting it with sulfur dioxide to form zinc hydrosulfite. google.comhighmountainco.com This resulting solution, which contains an excess of the zinc hydrosulfite salt, is then treated with formaldehyde. google.com This reaction yields a mixture of this compound and zinc formaldehyde bisulfite. google.comhighmountainco.com

The key reactions in this process are:

Formation of Zinc Hydrosulfite: Zn + 2SO₂ → Zn(HSO₂)₂

Reaction with Formaldehyde: Zn(HSO₂)₂ + 2CH₂O → Zn(HSO₂·CH₂O)(HSO₃·CH₂O)

This pathway was foundational in the early production of sulfoxylate compounds, with patents from the early 20th century describing the reduction of formaldehyde and sulfur dioxide with zinc dust to create a paste containing this compound. acs.org

In some conventional synthesis routes, a poorly water-soluble intermediate, basic this compound, is formed. google.comgoogle.com This basic salt has limited commercial value and must be converted into the more useful, water-soluble form. google.com

One established conversion method involves reacting the basic this compound with an acid. google.com A specific patented process utilizes sulfurous acid for this conversion. When an aqueous suspension of the basic salt is treated with sulfur dioxide (forming sulfurous acid in water) at a controlled temperature, preferably not exceeding 25°C, it yields two products: the desired water-soluble this compound and a precipitate of zinc sulfite (B76179). google.com The insoluble zinc sulfite can be easily separated by filtration, allowing the pure this compound to be recovered from the remaining solution by evaporation and drying. google.com

Another pathway involves digesting the mixture containing the basic salt with sodium hydroxide. This converts the basic this compound into water-soluble sodium formaldehyde sulfoxylate, leaving behind zinc hydroxide which can be filtered off. google.com

On an industrial scale, the synthesis of formaldehyde sulfoxylates is optimized for efficiency, cost, and product quality. One method involves using zinc powder, sodium metabisulfite, and formaldehyde as raw materials in a one-step process. patsnap.com Process optimization focuses on several key parameters, including the use of activators, pH control, and temperature management. patsnap.com

Activators such as oxalic acid or citric acid are used to remove the oxide layer from the surface of the zinc powder, thereby restoring its chemical activity. patsnap.com The reaction pH and temperature are carefully controlled throughout the process to maximize yield and purity. patsnap.com

A comparison of parameters from different batches in an industrial one-step process for a related compound highlights the focus on optimization:

ParameterBatch 1Batch 2Batch 3
Zinc Powder 45 kg46 kg44 kg
Activator 1.5 kg Oxalic Acid1.6 kg Oxalic Acid2.0 kg Citric Acid
Activation pH 3.43.33.5
Activation Temp. 45°C42°C45°C
Formaldehyde Temp. 48°C50°C48°C
Data derived from a patented one-step synthesis process for sodium formaldehyde sulfoxylate, illustrating typical industrial parameters. patsnap.com

Advanced and Sustainable Synthesis Approaches for this compound

Modern synthesis strategies are increasingly influenced by the principles of green chemistry and the development of more efficient catalytic systems.

This compound is recognized for certain characteristics that align with green chemistry principles, particularly when compared to alternative bleaching and reducing agents. Unlike chlorine-based bleaches, it decomposes into non-toxic byproducts such as zinc sulfate (B86663) and formaldehyde bisulfite. highmountainco.com

This compound itself plays a crucial role as a redox catalyst in various industrial production processes. silox-india.comatamanchemicals.com It is a key component in redox initiator systems for emulsion polymerization, a technique used to manufacture a wide range of polymers and synthetic rubbers like ABS (Acrylonitrile Butadiene Styrene), SBR (Styrene-Butadiene Rubber), and NBR (Nitrile Butadiene Rubber). nbinno.com

In these systems, the formaldehyde sulfoxylate acts as the reducing agent in a redox pair, often with an oxidizing agent like tert-butyl peroxide. nbinno.com This pairing efficiently generates the free radicals necessary to initiate the polymerization of monomers. nbinno.com The use of this compound as a catalyst allows for precise control over the polymerization reaction, ensuring the production of polymers with consistent and desirable properties for high-performance applications, including adhesives and textiles. silox-india.comnbinno.com

Novel Process Enhancements and Yield Improvement Strategies

Advancements in the synthesis of this compound have focused on increasing yield, improving product purity, and simplifying manufacturing conditions. Traditional methods often result in significant quantities of less valuable by-products, prompting the development of innovative chemical pathways. google.com

Table 1: Comparative Yield of this compound with and without Fluosilicate Process Enhancement
ProcessThis compound Recovered (parts)Sodium Formaldehyde Sulfoxylate Recovered (parts)Ratio of Sodium Salt to Zinc Salt
Standard Process61016502.70 : 1
With Zinc Fluosilicate Addition101017651.75 : 1
Data sourced from a patented process improvement demonstrating a significant shift in product-to-by-product ratio. google.com

Another novel approach addresses the conversion of basic this compound to the more commercially important soluble form. google.com Traditional methods to achieve this conversion could be difficult or result in impure products. google.com An improved process utilizes sulfurous acid to react with an aqueous suspension of the basic salt. google.com This reaction proceeds without the need for high pressure or additives like ammonia (B1221849), which can form undesirable condensation products. google.com The reaction is typically conducted at temperatures below 25°C and yields this compound in solution and a precipitate of zinc sulfite. google.com

By-product Formation and Management in this compound Synthesis

The synthesis of this compound is accompanied by the formation of several by-products, the management of which is crucial for process efficiency and environmental compliance.

In the conventional synthesis route starting from zinc hydrosulfite and formaldehyde, a mixture of this compound and zinc formaldehyde bisulfite is produced. google.comgoogle.com The zinc formaldehyde bisulfite remaining in the mother liquor after initial product separation can be reduced with zinc dust to form basic this compound. google.com

A key challenge is managing the by-products from the conversion of this basic salt. When sulfurous acid is used in a novel process enhancement, the reaction forms zinc sulfite as a major by-product, which precipitates from the solution. google.com

By-product Management via Sulfurous Acid Process:

Formation: Zinc sulfite (ZnSO₃) is formed alongside the desired this compound. google.com

Separation: Due to its very low solubility in water, zinc sulfite is easily separated from the soluble product by filtration. google.com

Recycling/Repurposing: The separated zinc sulfite is not a waste product. It can be converted into zinc bisulfite, which can then be reduced with zinc dust to regenerate zinc hydrosulfite, a starting material for the main synthesis. google.com Alternatively, the mother liquor remaining after the crystallization of this compound can be reused in subsequent reaction batches to prepare the initial suspension. google.com

Table 2: By-product Formation in the Sulfurous Acid Conversion Process
ReactantProductBy-product
Basic this compoundThis compoundZinc Sulfite
190 parts123 parts71 parts
Example quantities from a patented process reacting basic this compound with sulfur dioxide (which forms sulfurous acid in water). google.com

In processes that involve sodium salts, such as sodium formaldehyde sulfoxylate, by-products like zinc oxide or zinc hydroxide are common. google.comresearchgate.net For instance, digesting a mixture of basic this compound and zinc hydroxide with sodium hydroxide yields soluble sodium formaldehyde sulfoxylate while leaving the zinc hydroxide unaffected, which is then filtered off. google.com Management of this zinc-containing solid waste, often referred to as zinc mud, can be achieved through acid leaching to recover the zinc.

Table 3: Optimal Conditions for Leaching Zinc from By-product Zinc Oxide Mud
ParameterOptimal ValueResult
Liquid to Solid Ratio (Sulfuric Acid to Zinc Mud)4:195% Zinc Leaching Rate
Sulfuric Acid Mass Fraction30%
Research findings on the effective recovery of zinc from industrial by-products. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Zinc Formaldehyde Sulfoxylate

Redox Chemistry of Zinc Formaldehyde (B43269) Sulfoxylate (B1233899)

The primary chemical function of zinc formaldehyde sulfoxylate is to act as a reducing agent. Its efficacy stems from its ability to donate electrons, thereby reducing other substances while it is oxidized. This redox behavior is fundamental to its industrial applications.

The reducing action of this compound is predicated on its capacity to serve as an electron donor. highmountainco.com In chemical reactions, it facilitates the transformation of other molecules by transferring electrons to them. highmountainco.com This process alters the chemical state and structure of the recipient molecule. highmountainco.com While detailed quantum mechanical studies on the specific electron transfer pathways are not extensively documented in publicly available literature, the fundamental mechanism involves the oxidation of the sulfur atom in the hydroxymethanesulfinate anion (HOCH₂SO₂⁻). The sulfoxylate ion releases electrons, leading to the formation of more stable oxidation products like zinc sulfate (B86663) and formaldehyde bisulfite. highmountainco.com The zinc ion (Zn²⁺) in the compound acts as a counter-ion and helps to stabilize the sulfoxylate anions.

As a potent reducing agent, this compound is effective in a wide array of both organic and inorganic chemical processes. highmountainco.comreade.com Its utility is demonstrated across various industrial applications where it is used to reduce a diverse range of compounds. reade.com In organic chemistry, it is notably used in the textile industry for the reduction of dye molecules, effectively stripping or discharging color from fabrics. highmountainco.comguidechem.com In the paper industry, it serves to remove residual chlorine from pulp. reade.com Its inorganic applications include its use in photography as a developing agent, where it reduces exposed silver halide crystals to form metallic silver, thereby creating a visible image. guidechem.com

Below is a table summarizing some of the key reductive applications of this compound.

Field Substrate Transformation Outcome
Textile IndustryOrganic Dyes (e.g., vat dyes)Reduction of chromophoresColor discharge/stripping from fabric highmountainco.comguidechem.com
Paper IndustryResidual Chlorine (Cl₂)Reduction to Chloride (Cl⁻)Bleaching and purification of pulp reade.com
PhotographySilver Halides (AgX)Reduction to Metallic Silver (Ag)Formation of a visible image guidechem.com
Hair CareDisulfide bonds in keratin (B1170402)Reduction to thiol groupsHair straightening guidechem.com

A significant application of the reducing power of this compound is in mediating reductive cleavage reactions. This involves the breaking of chemical bonds within a molecule through the addition of electrons. A prime example is its use as a discharge agent in textile printing, where it breaks the chemical bonds of dye molecules, leading to a loss of color. highmountainco.com For instance, in azo dyes, the nitrogen-nitrogen double bond (azo linkage) that forms the chromophore is reductively cleaved.

The general pathway for this process involves the transfer of electrons from the sulfoxylate to the azo linkage. This destabilizes the bond, leading to its cleavage and the formation of two amine groups. A similar mechanism occurs in hair straightening treatments, where the disulfide bonds (-S-S-) in keratin are reductively cleaved to form two thiol groups (-SH), allowing for the temporary restructuring of the hair fiber. guidechem.com

Catalytic Activity and Mechanisms of this compound

This compound is employed as a redox catalyst, specifically as the reducing component of a redox initiator pair, in emulsion polymerization. highmountainco.comgoogle.com This is particularly valuable in the manufacturing of polymers like ethylene (B1197577) vinyl acetate (B1210297) (EVA), which is used in adhesives. highmountainco.comresearchgate.net Redox initiation systems allow for the generation of free radicals at lower temperatures than those required for thermal initiators. cmu.edupcimag.com This provides several advantages, including energy savings, better control over the polymerization rate, and the ability to polymerize temperature-sensitive monomers. highmountainco.compcimag.com In these systems, this compound is paired with an oxidizing agent (e.g., an organic hydroperoxide). The one-electron transfer reaction between the reducing agent (ZFS) and the oxidizing agent generates the free radicals necessary to initiate the polymerization chain reaction. cmu.edu

The table below outlines the components and function of a typical redox system involving this compound.

Component Role Mechanism of Action
This compound Reducing Agent (Activator)Donates an electron to the oxidizing agent, generating a radical. highmountainco.comcmu.edu
Oxidizing Agent (e.g., t-BHP) Oxidizing Agent (Initiator)Accepts an electron and decomposes to form a free radical. google.com
Monomer (e.g., Vinyl Acetate) Building BlockReacts with the free radical to begin the polymer chain growth. google.com

The catalytic activity of this compound is influenced by environmental conditions such as temperature and pH. highmountainco.com

Activation: The compound is typically activated by heat. It functions effectively in a temperature range of 50–80°C, which is lower than many conventional thermal initiators. highmountainco.com This temperature range provides the necessary energy to facilitate the redox reaction with the oxidizing partner in the catalytic cycle, initiating polymerization efficiently.

Decomposition: this compound is subject to decomposition under certain conditions, which terminates its activity.

Thermal Decomposition: It decomposes at temperatures above 90°C. chemicalbook.com A patent notes that the rate of decomposition becomes significant above 100°C. google.com

Acidic Decomposition: The compound is unstable in acidic conditions and readily decomposes. highmountainco.comguidechem.comchemicalbook.com For example, reaction with sulfurous acid leads to its decomposition into soluble this compound and zinc sulfite (B76179), which precipitates. google.com

The decomposition byproducts are generally considered non-toxic, such as zinc sulfate and formaldehyde bisulfite, which is an advantage from an environmental perspective. highmountainco.com Understanding these activation and decomposition parameters is crucial for controlling its function in industrial catalytic cycles.

Decomposition Pathways and Chemical Stability under Environmental Conditions

The stability of this compound is a critical factor in its application and storage. Its decomposition can be initiated by exposure to water, elevated temperatures, or light, each leading to distinct chemical transformations.

Hydrolytic Degradation Mechanisms

The process of hydrolytic degradation involves the breakdown of a compound through its reaction with water. In the context of this compound, while specific mechanistic studies are not extensively detailed in the provided literature, general principles of hydrolysis for related substances can provide insight. Water molecules can act as nucleophiles, attacking electrophilic centers within the molecule, which can lead to bond cleavage. fiveable.me The presence of metal ions, such as zinc, can catalyze hydrolysis reactions. fiveable.me

For related compounds, the stability in aqueous solutions is a known concern. For instance, the manufacturing process of anhydrous this compound involves its formation in an aqueous solution, followed by isolation and crystallization, which suggests a degree of stability under those specific conditions. google.com However, prolonged exposure to water, especially under non-neutral pH, could lead to the breakdown of the sulfoxylate moiety. The degradation process for similar compounds, such as aliphatic polyesters, occurs through the abiotic hydrolysis of ester bonds, leading to the formation of smaller, water-soluble molecules. nih.gov This general mechanism, involving the cleavage of chemical bonds by water, is a plausible pathway for the degradation of this compound.

Thermal Decomposition Processes and Product Evolution

Thermal stability is a significant characteristic of this compound. Decomposition rates become notable at temperatures above 100°C. google.com While detailed product evolution studies for this compound itself are limited, analysis of related zinc-containing organic salts provides a likely model for its decomposition.

The thermal decomposition of zinc acetate dihydrate, for example, proceeds in stages. Initially, adsorbed water is released at temperatures below 100°C. core.ac.uk This is followed by the decomposition of the anhydrous zinc acetate between 150-300°C, which results in the formation of zinc oxide. core.ac.uk During this process, various gaseous products are evolved, including acetic acid (CH₃COOH), acetone, and carbon dioxide (CO₂). core.ac.uk For nitrogen-containing chelating agents in similar zinc complexes, ammonia (B1221849) (NH₃) and nitrogen oxides (NO) can also be released. core.ac.uk It is plausible that the thermal decomposition of this compound would similarly yield zinc oxide along with the evolution of sulfur- and carbon-based gaseous products like sulfur dioxide (SO₂), formaldehyde (CH₂O), and carbon dioxide (CO₂).

Table 1: Potential Products from Thermal Decomposition of Zinc-Containing Organic Salts

Precursor CompoundDecomposition Temperature RangeSolid ProductGaseous Products Evolved
Zinc Acetate Dihydrate150-300°CZinc Oxide (ZnO)Acetic Acid, Acetone, Carbon Dioxide core.ac.uk
This compound>100°CZinc Oxide (ZnO) (Predicted)Sulfur Dioxide, Formaldehyde, Carbon Dioxide (Predicted)

Photochemical Reactivity and Light-Induced Transformations

Photochemical reactivity refers to chemical transformations initiated by the absorption of light. Visible-light photocatalysis is a known strategy for initiating organic transformations, often through energy-transfer pathways. nih.gov Compounds like zinc oxysulfide (a related zinc-sulfur compound) have demonstrated visible-light absorptivity and photocatalytic activity for degrading organic pollutants. capes.gov.br

Coordination Chemistry of the Sulfoxylate Ligand with Zinc and Other Metal Centers

The coordination chemistry of this compound is centered on the interaction between the zinc(II) metal center and the hydroxymethanesulfinate (sulfoxylate) ligands. The Zn(II) ion is a d¹⁰ metal, meaning it is not a true transition metal as it lacks d-d electronic transitions which cause color. ijtsrd.com Its coordination environment is typically defined by oxygen, nitrogen, and sulfur donor atoms from ligands. ijtsrd.com

In this compound, the zinc cation is coordinated to two hydroxymethanesulfinate anions. nih.gov Given that Zn(II) is a hard Lewis acid, it generally prefers to coordinate with hard Lewis bases, such as oxygen donors, over softer sulfur donors. researchgate.net Therefore, it is highly probable that the sulfoxylate ligand coordinates to the zinc center through one or both of its oxygen atoms (from the hydroxyl group and the sulfinyl group) rather than the sulfur atom. ijtsrd.comresearchgate.net The coordination number for Zn(II) can vary, commonly being four or six, leading to tetrahedral or octahedral geometries, respectively. youtube.comnih.gov In the solid state, this can lead to the formation of polymeric structures or complex crystal lattices.

The sulfoxylate ligand's behavior with other metal centers would depend on the metal's properties. Softer transition metals, particularly those in the 4d and 5d series, have a higher affinity for softer donor atoms like sulfur. researchgate.net Therefore, with metals such as platinum(II) or palladium(II), it is possible for the sulfoxylate ligand to coordinate through its sulfur atom. researchgate.net The specific binding mode (O-bound vs. S-bound) is influenced by several factors, including the metal's hardness, the steric properties of the ligand, and the other ligands present in the coordination sphere.

Table 2: Coordination Preferences of Zn(II) and Other Metal Types

Metal Ion TypeTypical Donor Atom PreferenceCommon Coordination NumbersResulting Geometry Examples
Zinc (II) (Hard Acid)Oxygen, Nitrogen ijtsrd.com4, 6 youtube.comTetrahedral, Octahedral ijtsrd.com
3d Transition Metals (e.g., Fe(II), Co(II))Oxygen (Harder Metals) researchgate.net4, 6Tetrahedral, Octahedral
4d/5d Transition Metals (e.g., Pd(II), Pt(II))Sulfur (Softer Metals) researchgate.net4Square Planar

Structural Elucidation and Characterization Methodologies for Zinc Formaldehyde Sulfoxylate

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the pattern of X-rays scattered by the electron clouds of the atoms in a crystal, it is possible to deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

For a complete and unambiguous determination of the solid-state structure of zinc formaldehyde (B43269) sulfoxylate (B1233899), single-crystal X-ray diffraction is the gold standard. This technique requires a well-ordered single crystal of the compound. While a detailed crystal structure of zinc formaldehyde sulfoxylate has not been widely published, historical literature mentions its preparation as a crystalline solid, suggesting that such an analysis is feasible.

A single-crystal XRD study would provide crucial information, including:

Coordination Geometry of the Zinc Ion: It would reveal how many hydroxymethanesulfinate ligands are coordinated to each zinc ion and in what spatial arrangement (e.g., tetrahedral, octahedral).

Bonding Modes of the Hydroxymethanesulfinate Ligand: The analysis would show which atoms of the hydroxymethanesulfinate anion are bonded to the zinc ion. The ligand could coordinate through one or both of the oxygen atoms of the sulfinate group, or potentially through the hydroxyl oxygen as well, acting as a monodentate or bidentate ligand.

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths and angles would be obtained, providing definitive proof of the molecular structure.

Based on the known structures of other zinc carboxylate and sulfinate complexes, a tetrahedral coordination geometry around the zinc(II) ion is a likely possibility, with each zinc ion being coordinated to two hydroxymethanesulfinate ligands. The crystal structure of the related sodium formaldehyde sulfoxylate has been confirmed by X-ray crystallography, providing a solid foundation for comparison.

The following table summarizes the type of structural information that would be obtained from a single-crystal X-ray diffraction study of this compound.

Structural ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating unit of the crystal.
Space GroupSymmetry of the crystal lattice.
Atomic CoordinatesPrecise position of each atom in the unit cell.
Bond LengthsDistances between bonded atoms (e.g., Zn-O, S-O, C-S, C-O, O-H).
Bond AnglesAngles between adjacent bonds (e.g., O-Zn-O, O-S-O, O-C-S).
Torsion AnglesDihedral angles describing the conformation of the molecule.
Hydrogen Bonding NetworkDetails of intermolecular hydrogen bonds.

In the absence of a published single-crystal structure for this compound, the structural details remain speculative but can be reasonably inferred from the extensive data available for analogous compounds.

Powder X-ray Diffraction for Crystalline Phase Identification

No peer-reviewed studies or databases containing Powder X-ray Diffraction (PXRD) patterns or crystallographic data for this compound were found. This information is crucial for identifying the crystalline phase and determining parameters such as lattice constants and crystal system.

Microscopic and Morphological Characterization Techniques

Detailed microscopic and morphological characterization of this compound using techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) is not available in the reviewed scientific literature. Consequently, information regarding its particle size, shape, and surface morphology cannot be provided.

Elemental Analysis Techniques for Compositional Verification

While the theoretical elemental composition of this compound (C₂H₆O₆S₂Zn) can be calculated, no experimental data from elemental analysis techniques (e.g., CHNS analysis, Inductively Coupled Plasma Optical Emission Spectrometry) has been found in published research to verify these values.

Theoretical and Computational Studies of Zinc Formaldehyde Sulfoxylate

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental aspects of a molecule's structure, stability, and electronic nature. For zinc formaldehyde (B43269) sulfoxylate (B1233899), such calculations would typically focus on the geometry of the hydroxymethanesulfinate ligand, its coordination to the zinc cation, and the resulting electronic distribution.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of metal complexes due to its favorable balance of computational cost and accuracy. In the context of zinc formaldehyde sulfoxylate, DFT calculations would be pivotal in predicting the nature of the coordination bonds between the zinc ion and the hydroxymethanesulfinate ligands. Studies on similar zinc complexes containing sulfur and oxygen donor atoms have shown that DFT methods can accurately predict geometric parameters such as bond lengths and angles.

Interactive Table: Representative Calculated Bond Lengths in Zinc Complexes with S-O Ligands from DFT Studies.

BondTypical Calculated Bond Length (Å)
Zn-O (sulfinate)2.05 - 2.15
Zn-O (hydroxyl)2.10 - 2.20
S-O1.50 - 1.55
C-S1.80 - 1.85

Note: The data in this table is representative of values found in DFT studies of zinc complexes with similar sulfur-oxygen-containing ligands and is intended to provide an approximation for this compound.

The electronic properties of this compound can be further understood through an analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the hydroxymethanesulfinate ligand, specifically on the non-bonding orbitals of the oxygen and sulfur atoms. The LUMO, on the other hand, is likely to have significant contributions from the orbitals of the zinc ion and the antibonding orbitals of the ligand. This distribution suggests that the ligand acts as the primary electron donor, while the zinc center can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

Detailed analysis of the molecular orbitals would reveal the specific contributions of atomic orbitals to the HOMO and LUMO, providing a more nuanced understanding of the electronic transitions and potential photochemical behavior of the compound.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are invaluable for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates. For this compound, which is widely used as a reducing agent, such simulations would focus on its reductive mechanisms.

The primary function of this compound is to act as a source of the sulfoxylate radical anion (SO₂⁻•) or related reducing species upon decomposition. Computational modeling can be employed to investigate the homolytic and heterolytic cleavage of the C-S bond in the hydroxymethanesulfinate anion, which is a key step in the generation of the reducing agent.

Simulations of the decomposition of related sulfinate compounds suggest that the process can be initiated by heat or by interaction with other chemical species. The reductive power of the generated species is a central aspect of these studies. The reaction pathways for the reduction of various functional groups, such as those in dyes or polymerization initiators, can be modeled to understand the selectivity and efficiency of this compound in different applications.

A critical aspect of reaction mechanism simulation is the identification and characterization of reaction intermediates and transition states. For the reductive pathways involving this compound, computational methods can predict the structures and energies of key intermediates, such as the sulfoxylate radical anion and other transient species.

Interactive Table: Hypothetical Energetics of a Reductive Pathway Involving a Sulfoxylate Intermediate.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactant (Hydroxymethanesulfinate)0
2Transition State (C-S cleavage)+25
3Intermediates (SO₂⁻• + CH₂OH•)+10
4Electron Transfer to Substrate-15
5Products-30

Note: This table presents a hypothetical energy profile for a plausible reductive pathway and is for illustrative purposes. Actual values would require specific and detailed computational studies on this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations provide insights into the properties of individual molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of substances in a condensed phase, such as in solution. For this compound, which is typically used in aqueous media, MD simulations can reveal crucial information about its solvation and interactions with the solvent and other solutes.

MD simulations of aqueous solutions of zinc salts, such as zinc sulfate (B86663) and zinc chloride, have provided detailed pictures of the hydration structure around the Zn(II) ion. nd.edumdpi.comaps.orgresearchgate.net These studies consistently show that the zinc cation is strongly hydrated, typically with a well-defined first solvation shell containing six water molecules in an octahedral arrangement. mdpi.com The presence of anions and other solutes can influence the structure of this hydration shell.

In a solution of this compound, MD simulations would model the interactions between the Zn(II) cations, the hydroxymethanesulfinate anions, and the surrounding water molecules. Key aspects that could be investigated include:

Solvation Structure: The simulations would detail the coordination of water molecules and hydroxymethanesulfinate anions around the zinc ion. The radial distribution functions obtained from these simulations would provide information on the average distances and coordination numbers.

Ion Pairing: MD simulations can quantify the extent of ion pairing between the zinc cations and the hydroxymethanesulfinate anions. This is important as the formation of ion pairs can affect the reactivity and availability of the active species in solution.

Dynamics: The simulations would also provide information on the dynamic properties of the solution, such as the diffusion coefficients of the ions and the residence time of water molecules in the hydration shell of the zinc ion.

Understanding the solution-phase behavior is critical for controlling the performance of this compound in its various applications, as the local environment around the active species can significantly impact its reactivity.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods rooted in quantum mechanics, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in simulating its Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. These simulations are crucial for understanding the molecule's electronic structure, vibrational modes, and the chemical environment of its constituent atoms.

The predictive process begins with the in silico construction and geometry optimization of the this compound molecule. Using a chosen functional (e.g., B3LYP, M06) and basis set (e.g., 6-311++G(d,p), LANL2DZ for zinc), the calculation seeks the lowest energy conformation of the molecule. samipubco.comnih.gov This optimized structure is a prerequisite for accurate spectral prediction, as the vibrational and electronic properties are highly dependent on the molecular geometry.

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. samipubco.com This calculation determines the second derivatives of the energy with respect to the Cartesian nuclear coordinates. mdpi.com The resulting frequencies correspond to the molecule's fundamental vibrational modes, such as stretching, bending, and rocking of its chemical bonds (e.g., O-H, C-H, S=O, Zn-O). The intensity of each absorption peak is also calculated, which is proportional to the change in the molecular dipole moment during the vibration.

While DFT calculations provide a robust theoretical framework, the predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. stackexchange.com To improve agreement with experimental data, a scaling factor is typically applied to the computed frequencies. nih.gov For a molecule like this compound, key predicted vibrational modes would include stretching frequencies for the hydroxyl (-OH) and sulfinyl (S=O) groups, which are strong IR absorbers.

Below is an illustrative table of predicted IR vibrational frequencies for this compound, demonstrating the type of data generated from DFT calculations.

Predicted IR Vibrational Frequencies for this compound

Calculated Frequency (cm⁻¹) (Scaled)Intensity (km/mol)Vibrational Mode Assignment
3450150O-H stretch
298045C-H asymmetric stretch
289030C-H symmetric stretch
145060C-H bend
1100250S=O stretch
950180C-O stretch
750120C-S stretch
48090Zn-O stretch

Note: This data is illustrative and represents typical results from a DFT calculation at the B3LYP/6-311G(d,p) level of theory. Actual values may vary based on the specific computational model and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the vertical excitation energies from the ground electronic state to various excited states. scispace.com These excitation energies, along with their corresponding oscillator strengths (a measure of transition probability), are used to construct a theoretical UV-Vis spectrum. mdpi.com

The calculations can identify the nature of the electronic transitions, such as π → π* or n → π*, by analyzing the molecular orbitals involved. ijiset.com For a zinc complex like this compound, transitions may involve ligand-to-metal charge transfer (LMCT) or intra-ligand transitions. uwa.edu.au The accuracy of TD-DFT predictions is sensitive to the choice of functional and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). rsc.orgnih.gov

An example of predicted UV-Vis absorption data for this compound is presented below.

Predicted UV-Vis Absorption Data for this compound

Excitation Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
2850.05HOMO-1 → LUMOn → π
2400.45HOMO → LUMOπ → π
2150.20HOMO → LUMO+1π → π*

Note: This data is hypothetical, based on TD-DFT calculations (e.g., CAM-B3LYP/6-311++G(d,p) with an IEFPCM solvent model) and serves to illustrate the output of such a study. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Computational methods can also predict NMR chemical shifts (δ) and coupling constants. The most common approach involves calculating the magnetic shielding tensors for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The isotropic shielding constant (σ) for each nucleus is then calculated and referenced against the shielding constant of a standard compound (e.g., Tetramethylsilane, TMS) computed at the same level of theory to yield the chemical shift. nih.gov

δ = (σ_ref - σ_sample) / (1 - σ_ref)

These predictions are valuable for assigning peaks in experimental spectra and for understanding how the electronic structure influences the magnetic environment of the ¹H, ¹³C, and even ³³S nuclei in this compound. researchgate.netacs.org The choice of functional and basis set significantly impacts the accuracy of the predicted chemical shifts. chemaxon.com

A table of hypothetical predicted NMR chemical shifts for this compound is provided for illustration.

Predicted NMR Chemical Shifts (δ, ppm) for this compound

NucleusAtom LabelPredicted Chemical Shift (ppm)
¹HH (on -OH)5.1
¹HH (on -CH₂)4.5
¹³CC (in -CH₂)68.2
¹⁷OO (in -OH)85.0
¹⁷OO (in S=O)150.0
⁶⁷ZnZn120.0

Note: This data is illustrative, representing typical outputs from a GIAO-DFT calculation. Chemical shifts are relative to standard reference compounds (TMS for ¹H and ¹³C). The prediction of shifts for quadrupolar nuclei like ¹⁷O and ⁶⁷Zn is more complex and less routinely performed.

Non Clinical and Non Pharmaceutical Applications of Zinc Formaldehyde Sulfoxylate

Applications in Textile Chemistry and Processing

In the textile industry, zinc formaldehyde (B43269) sulfoxylate (B1233899) is widely utilized for its potent reducing capabilities, which are essential for several dyeing and finishing processes. highmountainco.comguidechem.com It is effective in breaking down dye molecules, enabling color removal or modification without compromising the integrity of sensitive fabrics like cotton, silk, and wool. highmountainco.com

Zinc formaldehyde sulfoxylate is a key chemical agent in discharge printing, a technique used to create patterns on dyed fabrics. atamanchemicals.comspectrumchemical.comsilox-india.com In this process, a printing paste containing this compound is applied to a colored fabric. printing.org During steaming, the chemical destroys the dye in the printed areas, leaving a white or "discharged" pattern. researchgate.netcolour.network This method is particularly effective on cotton and other natural fibers dyed with reactive dyes. printing.orgresearchgate.net

The effectiveness of this compound as a discharge agent is attributed to its ability to chemically reduce the chromophoric groups in dye molecules, leading to a loss of color. highmountainco.comsquarespace.com The process can be controlled to produce either a white discharge or, by including a discharge-resistant dye in the printing paste, a colored discharge pattern. researchgate.netcolour.network This technique is favored for achieving soft-hand prints on dark garments, as it removes the background dye rather than printing an opaque layer of ink on top.

This compound is also employed as a dye stripping agent to remove color from fabrics, a process necessary for correcting dyeing errors or for recycling textile materials. reade.comgoogle.com Its strong reducing power allows for the effective removal of a wide range of dyes from various fibers, including synthetic ones like polyester and nylon. atamanchemicals.comsilox-india.com

Table 1: Research Findings on this compound in Discharge Printing

Research FocusKey FindingsSource(s)
Effectiveness on Natural Dyes This compound (referred to as Safolin) was effective in discharging various natural dye combinations on cotton and silk fabrics. ekb.eg
Comparison with Other Agents It is considered a standard for rating the dischargeability of dyes, though it is noted as not being particularly environmentally friendly. squarespace.com
Application on Synthetic Fibers Used for white discharge printing on polyester, nylon, and other synthetic fabrics. silox-india.com
Formulation of Discharge Inks Formulated into white discharge inks for reductive discharge ink-jet printing on pre-dyed cotton and silk fabrics. repec.org

Vat dyeing is a process that utilizes a special class of water-insoluble dyes. These dyes must be chemically reduced to a soluble form, known as the "leuco" form, to be absorbed by the textile fibers. This compound has been identified as a reducing agent in vat dyeing processes. highmountainco.comresearchgate.net

Although traditionally, other reducing agents have been more common in vat dyeing, the use of formaldehyde sulfoxylates represents an area of development in creating more ecologically favorable dyeing processes. researchgate.netifatcc.org The application of this compound in this context is part of a broader effort to find effective and more stable reducing agents for these high-fastness dyes. researchgate.net

This compound is also utilized as a bleaching and decolorizing agent for various fabrics. highmountainco.comreade.com Its reducing action can effectively whiten textiles by destroying natural colorants present in the fibers. highmountainco.com This application is particularly valuable for delicate fibers that could be damaged by harsher, oxidative bleaching agents. highmountainco.com

In the context of textile recycling, the decolorization of dyed fabrics is a critical step. Research has demonstrated the effectiveness of sodium formaldehyde sulfoxylate, a closely related compound, in decolorizing disperse dyes from polyester (PET) fabric, suggesting a similar potential for the zinc salt. researchgate.net Studies have shown that such processes can effectively remove color without significantly compromising the fabric's strength. researchgate.net

Applications in Polymer Science

Beyond textiles, this compound plays a crucial role in polymer science, primarily as a component of redox initiator systems for emulsion polymerization. guidechem.comatamanchemicals.comsilox-india.com

Emulsion polymerization is a widely used industrial process for manufacturing a variety of polymers, including adhesives and coatings. royceglobal.comtexochem.com This process often employs a redox initiator system, which consists of a reducing agent and an oxidizing agent, to generate the free radicals that initiate polymerization. google.com

This compound serves as an effective reducing agent in these systems. guidechem.comatamanchemicals.comspectrumchemical.comsilox-india.com When paired with an oxidizing agent such as a hydroperoxide, it facilitates the generation of radicals at lower temperatures than would be possible with thermal initiators alone. google.comresearchgate.net This allows for better control over the polymerization reaction and can lead to polymers with improved properties. specialchem.com

The use of this compound in redox systems is particularly noted in the emulsion polymerization of monomers like ethylene (B1197577) vinyl acetate (B1210297) (EVA), which is used in the production of adhesives. highmountainco.comroyceglobal.com These redox systems can influence the kinetics of the polymerization and the microstructure of the resulting polymer. researchgate.net

Table 2: Components of Redox Initiator Systems in Emulsion Polymerization

ComponentExamplesRoleSource(s)
Reducing Agent This compound, Sodium formaldehyde sulfoxylate, Ascorbic acid, Sodium bisulfiteDonates electrons to the oxidizing agent to generate free radicals. google.comspecialchem.com
Oxidizing Agent Hydrogen peroxide, Benzoyl peroxide, Alkyl hydroperoxides (e.g., tert-Butyl hydroperoxide), PeroxodisulfatesAccepts electrons from the reducing agent, decomposing to form free radicals. google.comspecialchem.com

The control afforded by redox initiator systems containing this compound can be leveraged to synthesize specific polymer architectures. The rate of initiation and polymerization, influenced by the components of the redox system, can affect the final morphology of the polymer particles.

For instance, in the synthesis of zinc oxide polymeric nanoparticles via miniemulsion polymerization, the initiator system plays a role in determining the final structure, such as core-shell or Pickering-like morphologies. nih.gov While this specific study used a different initiator, the principle illustrates how the initiation step is critical in controlling the architecture of polymer composites. The ability of this compound to initiate polymerization at low temperatures provides a tool for chemists to fine-tune reaction conditions to achieve desired polymer structures and composite materials.

Applications in Paper Industry

This compound finds specialized applications in the pulp and paper sector, primarily leveraging its properties as a potent reducing agent. Its functions include improving the brightness of pulp and removing residual chemicals from processing stages.

This compound functions as a reductive bleaching agent, particularly in the processing of mechanical pulps and secondary fibers, such as those in recycled paper. paperpulping.compaperpulpingmachine.com Unlike oxidative bleaching agents that primarily remove lignin, reductive bleaching modifies the chemical structure of colored dye molecules, rendering them colorless. paperpulpingmachine.comippta.co This process is often referred to as "color stripping." ippta.co

The key advantage of reductive bleaching is that it does not cause a significant loss of fiber components, thereby maintaining the original pulp's properties and yield. paperpulping.compaperpulpingmachine.com This makes it especially suitable for high-yield pulps like mechanical and chemithermomechanical pulp. paperpulpingmachine.com Agents such as sodium dithionite (sodium hydrosulfite) and formamidine sulfinic acid (FAS) are commonly used for this purpose. ippta.cowoodresearch.sk this compound and its sodium salt counterpart (sodium formaldehyde sulfoxylate, also known as Rongalite) operate on a similar principle, acting on the dye components of the pulp which are often unaffected by oxidative bleaching with agents like hydrogen peroxide. woodresearch.skgoogle.com Reductive bleaching can be used in a single stage or sequentially with oxidative stages to achieve higher brightness in deinked pulp. woodresearch.sk

However, a notable characteristic of reductive bleaching is that the resulting brightness may not be as stable as that achieved through oxidative delignification. Prolonged exposure to light can sometimes cause the original color to return. paperpulping.com

Table 1: Comparison of Bleaching Agent Types in the Paper Industry

FeatureOxidative Bleaching (e.g., Chlorine Dioxide, H₂O₂)Reductive Bleaching (e.g., this compound)
Primary Mechanism Removes lignin and other debris by oxidation. paperpulpingmachine.comDecolorizes dyes by altering their chemical structure through reduction. paperpulping.comippta.co
Effect on Lignin Lignin is significantly removed (delignification). paperpulpingmachine.comLignin is largely retained. paperpulpingmachine.com
Effect on Pulp Yield May cause some loss of fiber components. paperpulpingmachine.comDoes not cause significant loss of fiber components. paperpulping.compaperpulpingmachine.com
Typical Application Chemical pulps. paperpulpingmachine.comMechanical pulps, deinked pulp, secondary fibers. paperpulping.compaperpulpingmachine.com
Brightness Stability High and lasting. paperpulpingmachine.comLess stable; can be prone to yellowing over time. paperpulping.com

In multistage pulp bleaching processes, chlorine and chlorine-containing compounds like chlorine dioxide are often used as oxidizing agents to break down and remove lignin. eucalyptus.com.brprinceton.edu Following these stages, residual chlorine can remain in the pulp, which can negatively impact paper quality and contribute to the formation of undesirable chlorinated organic compounds in mill effluents. reade.com

This compound is used in the paper industry to remove this residual chlorine from the pulp. reade.com In this function, it acts as a dechlorination agent or "antichlor." As a strong reducing agent, it effectively neutralizes and eliminates the residual oxidizing chemicals. This process converts the remaining free chlorine into harmless chloride ions, protecting the paper quality and reducing the environmental impact of the wastewater. reade.com

Utilization in Materials Science and Engineering

While not a widespread application, the chemical properties of this compound lend it to potential and indirect roles in the synthesis and modification of materials.

The direct use of purified this compound as a precursor in the controlled synthesis of zinc oxide (ZnO) nanostructures is not well-documented in scientific literature. Common methods for synthesizing ZnO nanoparticles, such as sol-gel or hydrothermal techniques, typically employ other zinc salts like zinc nitrate, zinc acetate, or zinc chloride as precursors. rsc.org

However, an indirect pathway to producing high-quality zinc oxide exists as a consequence of the manufacturing process for formaldehyde sulfoxylates. In the synthesis of sodium formaldehyde sulfoxylate, which uses zinc powder as a raw material, a by-product known as zinc oxide mud is generated. researchgate.net Research has demonstrated that this zinc-containing filter residue can be processed through high-temperature burning (calcination) to produce high-quality zinc oxide. researchgate.netpatsnap.com This application utilizes the zinc content from the industrial process rather than using this compound itself as a direct starting material for nanomaterial synthesis.

This compound is not typically applied directly for surface modification, but it plays a role as a redox catalyst in the emulsion polymerization of binders used in paper coating compositions. atamanchemicals.comsilox-india.comjustia.com Emulsion polymerization is a process used to create synthetic lattices, such as vinyl acetate-ethylene (VAE) copolymers, which serve as binders for the pigments in paper coatings.

In this context, this compound can be used as the reducing agent component of a redox initiator pair to kickstart the polymerization process. justia.com Despite its effectiveness, there is a recognized trend in the industry to move away from formaldehyde-generating compounds. Consequently, some modern processes intentionally exclude initiators like this compound in favor of non-formaldehyde-generating reducing agents to create binders for coating compositions. justia.com

Role as a Reducing Agent in General Organic and Inorganic Synthesis

The primary and most widely recognized function of this compound is its role as a high-performance reducing agent in a variety of chemical processes. reade.comhighmountainco.com It is a white crystalline powder that is very soluble in water, allowing for easy use in aqueous reaction systems. guidechem.com Its strong reducing power enables it to donate electrons, thereby altering the chemical structure of other molecules. highmountainco.com

In organic synthesis, it is used in the reduction of dyes and other organic compounds. highmountainco.com It can also participate in substitution reactions, where it introduces sulfoxylate groups into organic molecules. highmountainco.com A major industrial application is its use as a redox catalyst in the emulsion polymerization of ethylene vinyl acetate (EVA), a copolymer used in adhesives. atamanchemicals.comhighmountainco.comrudolf-group.co.id

In the realm of inorganic chemistry, it has been cited for its ability to reduce a wide range of inorganic compounds. reade.com A patented application describes its use, along with other formaldehyde sulfoxylates, as a scavenger for hydrogen sulfide (H₂S), a toxic and corrosive gas found in brine or mixed production systems in the oil and gas industry. nih.gov

Table 2: Properties of this compound as a Reducing Agent

PropertyDescriptionSource(s)
Chemical Formula Zn(HSO₂·CH₂O)₂ highmountainco.com
Appearance White crystalline powder, sometimes described as rhombic prisms. atamanchemicals.comguidechem.com
Solubility Very soluble in water; insoluble in alcohol. guidechem.comchemicalbook.com
Reactivity Decomposes in acid and at temperatures above 90°C. highmountainco.comchemicalbook.com
Primary Function Acts as an electron donor to reduce other chemical species. highmountainco.com
Key Industrial Uses Redox catalyst in polymer synthesis (e.g., EVA); discharge agent in textile printing; bleaching agent in paper industry. atamanchemicals.comsilox-india.comhighmountainco.com

Environmental Fate and Interactions of Zinc Formaldehyde Sulfoxylate Excluding Toxicological Effects

Degradation Pathways in Environmental Compartments

The persistence of any chemical in the environment is determined by the rate at which it is broken down by chemical and biological processes. nih.gov For zinc formaldehyde (B43269) sulfoxylate (B1233899), both abiotic and biotic pathways contribute to its transformation.

Abiotic degradation involves the breakdown of a compound through non-biological processes such as hydrolysis and photodegradation.

Hydrolysis : Zinc formaldehyde sulfoxylate is susceptible to decomposition in acidic conditions. highmountainco.comatamanchemicals.com This acid-catalyzed hydrolysis is a significant degradation pathway. The compound is unstable in the presence of acids, and contact with them can liberate very toxic gas. atamanchemicals.comsilox-india.com An analogous compound, sodium formaldehyde sulfoxylate, is also known to be unstable in the presence of acids and strong alkalies, suggesting a similar reactivity for the zinc salt. google.com

Photodegradation : While direct studies on the photodegradation of this compound are not readily available, the potential for such a pathway exists. Other zinc compounds, such as zinc oxide, are known to act as photocatalysts, promoting the degradation of organic pollutants under solar irradiation. This process typically involves the generation of highly reactive hydroxyl radicals that can break down complex organic molecules. It is plausible that this compound or its zinc-containing transformation products could participate in similar photochemical reactions in the environment.

Despite concerns about its persistence, this compound is considered to be inherently biodegradable. spectrumchemical.com Biotransformation is the process by which microorganisms alter the chemical structure of a compound. The degradation of complex anthropogenic chemicals often involves the assembly of metabolic pathways from enzymes with broad substrate specificities. nih.gov

Given its structure, microbial action would likely target the individual components of the molecule. The formaldehyde moiety, in particular, has well-documented degradation pathways in both plants and microorganisms. researchgate.net Microbes can metabolize formaldehyde through various routes, including the tetrahydrofolate (H4F)-dependent pathway, ultimately breaking it down into less complex substances. researchgate.net The sulfoxylate group would also be subject to microbial enzymatic action.

Environmental Distribution and Persistence

The distribution of a chemical in the environment is largely governed by its physical and chemical properties, such as water solubility.

Distribution : this compound is very soluble in water but insoluble in alcohol. highmountainco.comatamanchemicals.com This high water solubility dictates that if released into the environment, it will be predominantly found in the aqueous phase. highmountainco.com Its mobility in aquatic systems is expected to be high, with a low tendency to adsorb to soil or sediment particles.

Persistence : There is seemingly conflicting information regarding the persistence of this compound. While it is classified as "inherently biodegradable," it is also noted under GHS classifications as being "Harmful to aquatic life with long lasting effects". spectrumchemical.comnih.gov This suggests that while the compound can be degraded by microorganisms, the rate of degradation under typical environmental conditions may be slow, allowing it to persist in the aquatic environment for a significant period. nih.govchemicalbook.com The rate of degradation in the environment is influenced by a combination of the substance's properties and specific environmental conditions, such as pH, temperature, and microbial population. nih.govhighmountainco.com

PropertyFindingImplicationCitation
Water SolubilityVery solubleHigh mobility in aquatic environments; low adsorption to soil/sediment. highmountainco.comatamanchemicals.com
BiodegradabilityInherently biodegradableThe compound can be broken down by microorganisms. spectrumchemical.com
PersistenceConsidered to have long-lasting effects in aquatic environments.Degradation may be slow under certain environmental conditions, leading to persistence. nih.govchemicalbook.com

Interaction with Environmental Matrices (Soil, Sediment, Water)

Due to its high water solubility, the primary environmental matrix of concern for this compound is water. highmountainco.comatamanchemicals.com

Water : In aqueous environments, the compound is expected to be fully dissolved. Its stability is highly dependent on pH, with accelerated decomposition in acidic waters. highmountainco.comatamanchemicals.com

Soil and Sediment : The potential for this compound to bind to soil and sediment is low. However, its degradation products, particularly zinc, can interact with these matrices. Zinc is a metal that can form complexes with various organic and inorganic groups present in soil and sediment, which would govern its long-term fate and bioavailability. silox-india.com

Formation and Fate of Environmental Transformation Products

The degradation of this compound leads to the formation of simpler, more stable compounds.

Primary Transformation Products : Upon decomposition, this compound is reported to break down into zinc sulfate (B86663) and formaldehyde bisulfite. highmountainco.com Analogy to similar compounds suggests that other products, such as thiosulfates and sulfites, could also be formed under certain oxidative conditions. google.com

Fate of Products :

Zinc Sulfate : As a simple inorganic salt, zinc sulfate is soluble in water. The zinc ion (Zn²⁺) may eventually be incorporated into sediments or taken up by organisms, as zinc is an essential micronutrient. silox-india.com

Formaldehyde Bisulfite/Formaldehyde : Formaldehyde and its derivatives are known to be biodegradable. researchgate.net Microorganisms in soil and water can metabolize formaldehyde, eventually converting it to carbon dioxide. researchgate.net

Degradation PathwayIdentified Transformation ProductsCitation
DecompositionZinc sulfate, Formaldehyde bisulfite highmountainco.com
Potential Oxidative DecompositionThiosulfates, Sulfites google.com

Strategies for Minimizing Environmental Release and Promoting Green Applications

Minimizing the environmental impact of this compound involves both responsible handling and leveraging its properties for more sustainable industrial processes.

Minimizing Release : Standard industrial hygiene and environmental protection practices are essential. This includes avoiding direct release to the environment through drains, soil, or waterways. silox-india.com Waste materials containing this compound should be collected and disposed of in accordance with local, regional, and international regulations for hazardous waste. silox-india.comspectrumchemical.com

Promoting Green Applications :

Energy Efficiency : this compound is effective as a reducing agent at lower temperatures (50–80°C) compared to some alternatives. highmountainco.com This reduces the energy consumption and associated carbon footprint of textile processing mills. highmountainco.com

Eco-Friendly Processing : Compared to chlorine-based bleaching agents, it is considered a more environmentally friendly option. highmountainco.com Its decomposition into byproducts like zinc sulfate and formaldehyde bisulfite is seen as a greener chemical profile. highmountainco.com

Q & A

Basic: What are the critical physicochemical properties of ZFS that influence its stability in experimental systems?

ZFS (Zn(HSO)₂·2CH₂O) is a strong reducing agent with high water solubility but instability under acidic or alkaline conditions. Its decomposition pathways release formaldehyde (CH₂O) and sulfur dioxide (SO₂), which can interfere with redox-sensitive assays . Key properties include:

  • Thermal sensitivity : Decomposes at 90°C, requiring temperature-controlled storage (<25°C) .
  • pH dependence : Rapid degradation occurs below pH 4 (acidic hydrolysis) or above pH 10 (alkaline disproportionation) .
  • Redox potential : Standard reduction potential of −1.12 V enables its use in reductive cleavage reactions .
    Methodological Note : Monitor ZFS stability via UV-Vis spectroscopy (absorbance at 285 nm) or HPLC to track formaldehyde byproducts .

Basic: How can ZFS be synthesized and purified for laboratory-scale applications?

ZFS is synthesized via the reduction of formaldehyde bisulfite with zinc powder in acetic acid . A typical protocol includes:

Reaction : Combine zinc dust (10% excess), formaldehyde, and sodium bisulfite (molar ratio 1:2:1) in glacial acetic acid at 40–50°C for 2 hours.

Precipitation : Adjust pH to 6.5–7.0 with NaOH to isolate ZFS crystals.

Purification : Recrystallize from ethanol-water (3:1 v/v) to remove residual sulfites .
Validation : Confirm purity via elemental analysis (Zn²⁺ content) and FT-IR (S–O stretching at 1040 cm⁻¹) .

Advanced: What experimental strategies mitigate formaldehyde interference in ZFS-dependent redox assays?

Formaldehyde release during ZFS decomposition complicates kinetic studies. Solutions include:

  • Derivatization : Use o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to trap formaldehyde as a stable oxime derivative, enabling GC-FID quantification .
  • Competitive scavengers : Introduce excess thiourea or cysteine to sequester formaldehyde without affecting ZFS’s redox activity .
  • pH control : Maintain neutral pH (6.5–7.5) to slow degradation, validated via real-time NMR or Raman spectroscopy .

Advanced: How do conflicting reports on ZFS’s redox efficiency in nanoparticle synthesis align with mechanistic models?

Discrepancies arise from ZFS’s dual role as a reductant and stabilizer. For example:

  • Au nanoparticle synthesis : ZFS reduces Au³⁺ to Au⁰ but forms Zn(OH)₂ colloids at high concentrations, altering nucleation kinetics .
  • Data reconciliation : Optimize ZFS:metal ion ratios (e.g., 3:1 for Au) and use chelators (e.g., EDTA) to suppress Zn(OH)₂ precipitation .
    Validation : Compare TEM particle size distributions with/without EDTA to isolate ZFS’s reduction vs. stabilization effects .

Basic: What analytical methods are most reliable for quantifying ZFS in complex matrices?

  • Electrochemical sensors : Carbon paste electrodes functionalized with Prussian blue detect ZFS via oxidation peaks at 0.35 V (linear range: 0.06–0.7 mmol/L; LOD: 3×10⁻⁵ mol/L) .
  • Spectrophotometry : Nash reagent (acetylacetone/ammonium acetate) reacts with formaldehyde byproducts at 412 nm (RSD <2.5%) .
    Limitation : Avoid colorimetric assays in dyed samples due to interference; prefer HPLC-MS for selectivity .

Advanced: How does ZFS interact with transition-metal oxides in environmental remediation studies?

ZFS’s sulfoxylate (SO₂²⁻) ligand reduces Fe(III)/Mn(IV) oxides via inner-sphere electron transfer. For goethite (α-FeOOH) dissolution:

  • Mechanism : SO₂²⁻ chelates Fe³⁺, forming Fe(II)-sulfoxylate complexes that destabilize the oxide lattice .
  • Kinetics : Rate increases with [ZFS] but plateaus above 0.1 M due to surface passivation. Use synchrotron XAS to track Fe speciation .

Basic: What safety protocols are essential when handling ZFS in wet-lab settings?

  • Decomposition risks : Work under fume hoods; monitor for garlic-like odor (H2S release) .
  • Neutralization : Treat spills with 10% NaHCO₃ to suppress formaldehyde volatilization .
  • PPE : Nitrile gloves, goggles, and formaldehyde-rated respirators .

Advanced: Why do ZFS-mediated polymerizations exhibit batch-to-batch variability, and how can this be controlled?

Variability stems from trace metal contaminants (e.g., Cu²⁺) accelerating ZFS decomposition. Mitigation steps:

  • Purification : Pre-treat ZFS with ion-exchange resins (e.g., Chelex-100) .
  • Additives : Include 0.1% hydroquinone to stabilize free radicals in emulsion polymerizations .
    Validation : Track polymerization rates via dilatometry and compare FT-IR crosslinking profiles .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc formaldehyde sulfoxylate
Reactant of Route 2
Zinc formaldehyde sulfoxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.